molecular formula C9H10BrN B2880372 2-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 71308-91-3

2-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B2880372
CAS No.: 71308-91-3
M. Wt: 212.09
InChI Key: GJKJABMIDAWWHX-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a nitrogen-containing heterocyclic compoundThe presence of the bromine atom in the quinoline ring enhances its reactivity and allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoline typically involves the bromination of 5,6,7,8-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic bromination mechanism, where the bromine atom is introduced at the 2-position of the tetrahydroquinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6,7,8-tetrahydroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific functionalization that is not possible with other halogenated derivatives. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and materials .

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJABMIDAWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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